3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
Overview
Description
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H6N2O6S. It is a light yellow to amber to dark green powder or crystal. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid typically involves nitration and sulfonation reactions. The starting material, 2-Aminophenol, undergoes nitration to introduce the nitro group at the 5-position. This is followed by sulfonation to introduce the sulfonic acid group at the 3-position. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and reaction time. The process involves the same nitration and sulfonation steps but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved include oxidative stress response and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid
- 5-Amino-2-methoxybenzenesulfonic acid
- 2,4-Dihydroxyaniline hydrochloride
- Benzene-1,4-diamine
Uniqueness
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino, hydroxyl, nitro, and sulfonic acid groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-amino-2-hydroxy-5-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIVFTJHYKDOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O6S | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024495 | |
Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
234.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992) | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
96-67-3, 98171-51-8 | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-4-nitrophenol-6-sulfonic acid | |
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Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |
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Record name | 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | |
Source | DTP/NCI | |
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Record name | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro- | |
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Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |
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Record name | 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.295 | |
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Record name | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-, diazotized, coupled with Et (7-hydroxy-1-naphthalenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.727 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K0N8U029N | |
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Melting Point |
545 °F (decomposes) (NTP, 1992) | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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